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Compound of Interest

Compound Name:

(3,4-

Dichlorophenyl)methanesulfonyl

chloride

Cat. No.: B1304182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that serves as

a key intermediate in the synthesis of various biologically active molecules. Its utility in the

development of pharmaceuticals and agrochemicals necessitates a thorough understanding of

its chemical properties and purity, which can be reliably determined through a combination of

spectroscopic and chromatographic techniques. This guide provides an in-depth overview of

the expected spectral data (NMR, HPLC, and LC-MS) for (3,4-
Dichlorophenyl)methanesulfonyl chloride and details the experimental protocols for these

analyses.
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Property Value

CAS Number 85952-30-3

Molecular Formula C₇H₅Cl₃O₂S

Molecular Weight 259.54 g/mol

Appearance White to off-white crystalline solid

Purity (typical) ≥97% (HPLC)

Spectral Data
Disclaimer: The following spectral data are predicted or typical values based on the chemical

structure and data from analogous compounds. Experimentally obtained data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of (3,4-
Dichlorophenyl)methanesulfonyl chloride.

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (ppm) Multiplicity

~7.60 d

~7.50 d

~7.30 dd

~5.00 s

High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of (3,4-Dichlorophenyl)methanesulfonyl chloride.

Table 2: Typical HPLC Data
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Parameter Value

Column C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
Acetonitrile/Water with 0.1% Formic Acid

(gradient)

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Expected Retention Time
Dependent on the specific gradient and column

chemistry

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass

spectrometry to confirm the identity and purity of the compound.

Table 3: Typical LC-MS Data

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Expected [M+H]⁺
m/z 259.9 (reflecting the isotopic pattern of

chlorine)

Fragmentation Pattern Loss of SO₂Cl, loss of Cl

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of (3,4-
Dichlorophenyl)methanesulfonyl chloride in 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.
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¹H NMR Acquisition:

Set the spectral width to cover the range of 0-10 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-160 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

HPLC Analysis
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and

mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

Sample Preparation: Prepare a stock solution of (3,4-Dichlorophenyl)methanesulfonyl
chloride in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working

concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase

column, and an autosampler.

Chromatographic Conditions:

Set the column temperature to 25-30 °C.
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Set the injection volume to 5-10 µL.

Run a gradient elution, for example:

0-2 min: 50% B

2-15 min: 50% to 95% B

15-18 min: 95% B

18-20 min: 95% to 50% B

20-25 min: 50% B (re-equilibration)

Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the

purity of the sample.

LC-MS Analysis
LC Conditions: Use the same HPLC method as described above.

MS Instrumentation: Couple the HPLC system to a mass spectrometer equipped with an

electrospray ionization (ESI) source.

MS Parameters:

Set the ionization mode to positive ion detection.

Set the capillary voltage, cone voltage, and source temperature to optimized values for the

instrument and compound.

Acquire mass spectra over a range of m/z 100-400.

Data Analysis: Analyze the mass spectrum of the peak corresponding to (3,4-
Dichlorophenyl)methanesulfonyl chloride to confirm its molecular weight and isotopic

pattern.

Experimental Workflow
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The following diagram illustrates the general workflow for the spectral analysis of (3,4-
Dichlorophenyl)methanesulfonyl chloride.

Sample Preparation

(3,4-Dichlorophenyl)methanesulfonyl chloride Dissolution in appropriate solvent

NMR Spectroscopy
(¹H and ¹³C)CDCl₃

HPLC Analysis
Acetonitrile/Water

LC-MS Analysis
Acetonitrile/Water

Structural Elucidation

Purity Assessment

Identity Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectral characterization of (3,4-
Dichlorophenyl)methanesulfonyl chloride.

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (3,4-
Dichlorophenyl)methanesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304182#spectral-data-for-3-4-dichlorophenyl-
methanesulfonyl-chloride-nmr-hplc-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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